molecular formula C20H12ClN3OS2 B2442770 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 439112-42-2

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Cat. No.: B2442770
CAS No.: 439112-42-2
M. Wt: 409.91
InChI Key: GBTXELKXDPOLGZ-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built on a multifunctional scaffold, incorporating a thienoquinoline system linked to a 1,3,4-oxadiazole ring via a sulfanyl bridge. The 1,3,4-oxadiazole class of heterocycles is extensively documented in scientific literature for its diverse chemotherapeutic potential, including noted antiviral , antimicrobial , and antitumor activities . The specific structural motif of a 5-[(4-chlorobenzyl)sulfanyl] substitution on the oxadiazole ring is a recognized pharmacophore, with research indicating its relevance in the design of novel bioactive agents . The presence of the thieno[2,3-b]quinoline moiety further enhances the molecular complexity and potential for interaction with various biological targets, making this compound a valuable chemical building block for developing new therapeutic candidates. Researchers can utilize this compound as a key intermediate in synthetic chemistry programs or as a core scaffold for screening against a range of biological targets. It is supplied with a stated purity of >90% . This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3OS2/c21-15-7-5-12(6-8-15)11-26-20-24-23-18(25-20)17-10-14-9-13-3-1-2-4-16(13)22-19(14)27-17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTXELKXDPOLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline typically involves multiple steps, starting with the preparation of the thienoquinoline core. This can be achieved through cyclization reactions involving appropriate precursors. The oxadiazole ring is then introduced via cyclization of hydrazides with carbon disulfide, followed by the introduction of the chlorobenzyl sulfanyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl boronic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Microbial Strain Inhibition Activity
Escherichia coliModerate
Staphylococcus aureusHigh
Mycobacterium tuberculosisSignificant

The compound's ability to target multiple strains suggests its potential utility in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through modulation of specific signaling pathways. For instance, compounds similar to 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline have shown promising results in inhibiting cancer cell lines .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activity against cancer cell lines. The results indicated that certain modifications to the structure enhanced anticancer activity significantly .
  • Antitubercular Activity : In a separate investigation focused on antitubercular agents, derivatives featuring similar structural motifs were tested against Mycobacterium tuberculosis. Some derivatives exhibited MIC values comparable to established antituberculosis drugs .

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of specific signaling pathways.

Comparison with Similar Compounds

2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline can be compared with other similar compounds, such as:

    2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thieno[2,3-b]quinoline: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical reactivity and biological activity.

    2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]pyridine: This compound has a pyridine core instead of a quinoline core, potentially affecting its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse range of applications and potential for further development in various scientific fields.

Biological Activity

The compound 2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline (CAS No. 439112-42-2) is a complex organic molecule featuring a thienoquinoline core combined with an oxadiazole ring and a chlorobenzyl sulfanyl moiety. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources.

  • Molecular Formula : C20H12ClN3OS2
  • Molecular Weight : 409.91 g/mol
  • Predicted Boiling Point : 633.2 ± 65.0 °C
  • Density : 1.52 ± 0.1 g/cm³
  • pKa : 2.38 ± 0.40

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, contributing to its potential as an antimicrobial agent.
  • Anticancer Effects : It may induce apoptosis or inhibit cell proliferation through modulation of specific signaling pathways, particularly in cancer cells.

Antifungal Activity

A study evaluated the antifungal properties of related compounds with similar structures, indicating that derivatives of quinoline-linked oxadiazoles exhibited significant fungicidal activities against various fungi. For instance, certain compounds demonstrated inhibition rates exceeding those of standard treatments like quinoxyfen against Sclerotinia sclerotiorum .

CompoundInhibition Rate (%)EC50 (mg/L)
Compound 13p86.15.17
Compound 13f77.86.67
Quinoxyfen77.814.19

Anticholinesterase Activity

Research on similar oxadiazole derivatives indicated potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy . Selected compounds showed IC50 values as low as 0.033μM0.033\,\mu M, suggesting strong inhibitory potential.

Study on Quinoline-Oxadiazole Hybrids

A systematic investigation into quinoline-oxadiazole hybrids revealed promising results regarding their biological activities. Compounds were synthesized and tested for various activities, including antibacterial and antifungal properties, with some exhibiting significant efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR studies indicated that electron-withdrawing groups on the benzene ring significantly enhance the biological activity of these compounds. The presence of chlorines or trifluoromethyl groups was particularly beneficial for increasing antifungal activity .

Q & A

Q. What are the established synthetic routes for preparing the thieno[2,3-b]quinoline core in this compound?

The thieno[2,3-b]quinoline scaffold can be synthesized via cyclization of thioether or selenoether precursors using halogens like iodine monochloride (ICl) or N-iodosuccinimide (NIS). For example, cyclization of 2-(methylthio)-3-(phenylethynyl)quinoxaline with ICl yields iodinated thieno[2,3-b]quinoxaline derivatives in moderate to good yields . Reaction conditions (solvent, temperature, and reagent stoichiometry) must be optimized to avoid side reactions and improve regioselectivity.

Q. How can the sulfanyl-oxadiazole moiety be introduced into the quinoline framework?

The sulfanyl-oxadiazole group is typically introduced via nucleophilic substitution or condensation reactions. For instance, 5-sulfanyl-1,3,4-oxadiazole derivatives can react with halogenated intermediates (e.g., 4-chlorobenzyl chloride) under basic conditions (K₂CO₃, acetone, reflux) to form the desired thioether linkage . Purity of intermediates should be verified via TLC or HPLC to ensure efficient coupling.

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent integration and coupling patterns (e.g., aromatic protons in the quinoline and oxadiazole rings).
  • IR Spectroscopy : To identify functional groups like C=S (thioether, ~650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .
  • Mass Spectrometry (ESI/HRMS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s antitumor activity?

Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., 4-chlorophenyl) on the oxadiazole ring improve cytotoxicity. Derivatives with 4-chlorophenyl substituents exhibited IC₅₀ values of ~8–10 μM against MCF-7 breast cancer cells in MTT assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or topoisomerase II.

Q. What strategies resolve contradictions in biological activity data across cell lines?

Discrepancies may arise from cell-specific permeability or metabolic degradation. To address this:

  • Use protease inhibitors (e.g., PMSF) in assay buffers to stabilize the compound .
  • Perform ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to cross-validate results .
  • Conduct metabolic stability tests in liver microsomes to identify degradation pathways .

Q. How can crystallography clarify the compound’s binding mode to biological targets?

Q. What in silico methods predict the compound’s pharmacokinetic properties?

Tools like SwissADME or pkCSM assess:

  • Lipophilicity (LogP): Optimal ranges (2–3) for blood-brain barrier penetration.
  • CYP450 inhibition : Risk of drug-drug interactions.
  • Aqueous solubility : Critical for formulation (e.g., DMSO stock solutions >10 mM) .

Methodological Considerations

Q. How to optimize reaction yields for multi-step synthesis?

  • Step 1 : Cyclize thieno[2,3-b]quinoline using NIS (yield: 65–75%) .
  • Step 2 : Introduce oxadiazole via H₂O₂-mediated oxidative cyclization of thiosemicarbazides (yield: 60–70%) .
  • Step 3 : Attach 4-chlorobenzyl via SN2 reaction (K₂CO₃, acetone, 6 h reflux; yield: 80–85%) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. What assays evaluate the compound’s enzyme inhibition potential?

  • Cholinesterase Inhibition : Modified Ellman’s method with acetylthiocholine iodide substrate .
  • LOX/COX-2 Inhibition : Monitor absorbance changes (234 nm for LOX; 360 nm for COX-2) .
  • Dose-Response Curves : Use GraphPad Prism to calculate IC₅₀ values (n ≥ 3 replicates) .

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